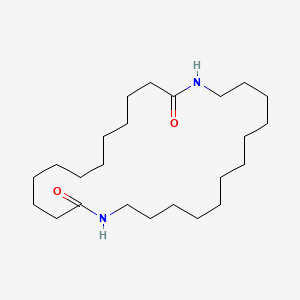
1,14-Diazacyclohexacosane-2,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,14-Diazacyclohexacosane-2,13-dione is a chemical compound with the molecular formula C24H46N2O2 . It is a member of the diazacyclohexacosane family, characterized by the presence of two nitrogen atoms within a large ring structure. This compound has a molecular weight of 394.634 Da and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Diazacyclohexacosane-2,13-dione typically involves the cyclization of linear precursors containing amine and carbonyl functional groups. The reaction conditions often require:
High temperatures: to facilitate the cyclization process.
Catalysts: to enhance the reaction rate and yield.
Solvents: to dissolve the reactants and provide a medium for the reaction.
Industrial Production Methods
Industrial production of this compound may involve:
Batch reactors: for controlled synthesis.
Continuous flow reactors: for large-scale production.
Purification techniques: such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,14-Diazacyclohexacosane-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane or ethanol.
Major Products Formed
Oxides: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted derivatives: Resulting from substitution reactions.
Scientific Research Applications
1,14-Diazacyclohexacosane-2,13-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,14-Diazacyclohexacosane-2,13-dione involves:
Molecular Targets: The compound interacts with specific enzymes or receptors.
Pathways: It may modulate biochemical pathways, leading to desired effects.
Binding: The nitrogen atoms in the ring structure play a crucial role in binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
1,14-Diazacyclohexacosane-2,15-dione: Another member of the diazacyclohexacosane family with a slightly different ring structure.
1,14-Diazacyclohexacosane-2,12-dione: A compound with similar properties but different reactivity.
Uniqueness
1,14-Diazacyclohexacosane-2,13-dione is unique due to its specific ring size and the positioning of nitrogen atoms, which confer distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
30204-68-3 |
|---|---|
Molecular Formula |
C24H46N2O2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
1,14-diazacyclohexacosane-2,13-dione |
InChI |
InChI=1S/C24H46N2O2/c27-23-19-15-11-7-3-4-8-12-16-20-24(28)26-22-18-14-10-6-2-1-5-9-13-17-21-25-23/h1-22H2,(H,25,27)(H,26,28) |
InChI Key |
VJRQRIVWXRZAKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCNC(=O)CCCCCCCCCCC(=O)NCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















